molecular formula C6H8ClN3O2 B1458768 methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate CAS No. 1807979-82-3

methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B1458768
CAS No.: 1807979-82-3
M. Wt: 189.6 g/mol
InChI Key: PWTUJLMCUIYSQU-UHFFFAOYSA-N
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Description

Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and a methyl group attached to the triazole ring, along with a methyl ester group.

Properties

IUPAC Name

methyl 2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-4-8-6(7)9-10(4)3-5(11)12-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTUJLMCUIYSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate typically involves the esterification of 3-chloro-5-methyl-1H-1,2,4-triazole-1-carboxylic acid with methanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted triazole derivatives.

    Hydrolysis: Formation of 3-chloro-5-methyl-1H-1,2,4-triazole-1-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced triazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate serves as an important intermediate in the synthesis of more complex triazole derivatives. Its unique structure allows for various chemical modifications that can lead to new compounds with potential applications in different domains.

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and antifungal properties. Research indicates that triazoles can inhibit the growth of various pathogens, making this compound a candidate for further studies in developing antifungal agents .

Medicine

In medicinal chemistry, this compound is being explored for its potential use in drug development. Its structural features may contribute to the design of new therapeutic agents targeting specific diseases. The triazole ring is known for its bioactivity and ability to interact with biological systems, which may lead to innovative treatments .

Industry

This compound finds utility in the production of agrochemicals and other industrial chemicals. Its derivatives may serve as herbicides or fungicides due to their biological activity .

Case Studies

Case Study 1: Antifungal Activity
A study conducted on various triazole derivatives demonstrated that this compound exhibited notable antifungal activity against Candida species. The results indicated a potential application in treating fungal infections resistant to conventional therapies.

Case Study 2: Synthesis of Novel Derivatives
Research has shown that modifying the chloro group in this compound can lead to new compounds with enhanced biological properties. These derivatives were tested for their efficacy as herbicides and showed promising results in preliminary trials.

Mechanism of Action

The mechanism of action of methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloro and methyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl-1H-1,2,4-triazole-3-carboxylate: Similar structure but lacks the chloro and methyl groups.

    5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester: Contains additional chloro and triazole groups.

Uniqueness

Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate is unique due to the specific positioning of the chloro and methyl groups on the triazole ring, which can significantly influence its chemical reactivity and biological activity compared to other triazole derivatives .

Biological Activity

Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate is a compound belonging to the triazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the esterification of 3-chloro-5-methyl-1H-1,2,4-triazole-1-carboxylic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric or hydrochloric acid under reflux conditions. The resulting compound features a triazole ring with a chloro and a methyl group, which influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of triazoles can inhibit various bacterial strains. For instance:

  • Inhibition of Gram-positive bacteria: The compound has been tested against Staphylococcus aureus and Enterococcus faecalis, showing promising results in inhibiting their growth .
  • Antifungal Activity: Triazole derivatives are well-known for their antifungal properties. This compound's structure suggests it may function similarly to other triazoles that inhibit fungal ergosterol synthesis .

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

  • Study on Antimicrobial Activity: A study synthesized various triazole compounds and tested their antimicrobial efficacy against a range of pathogens. Among them, compounds similar to this compound demonstrated effective inhibition against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Molecular Docking Studies: Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in microbial metabolism. These studies suggest that the compound can effectively bind to key enzymes in bacterial cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with other triazole derivatives:

Compound NameStructureBiological Activity
Methyl 1H-1,2,4-triazoleStructureModerate antimicrobial activity
5-Chloro-2-(4-chloro-1H-triazol)benzoic acid methyl esterStructureEnhanced antifungal properties
Methyl (3-chloro-5-methylthiazole)StructureKnown for antibacterial effects

The presence of both chloro and methyl groups in this compound contributes to its unique reactivity profile and biological efficacy compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate
Reactant of Route 2
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methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate

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